molecular formula C20H22F2N4O2 B2540683 N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide CAS No. 2380087-43-2

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide

Cat. No.: B2540683
CAS No.: 2380087-43-2
M. Wt: 388.419
InChI Key: MTEVFBAEMMGKTG-UHFFFAOYSA-N
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Description

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of fluorine atoms and a pyrimidine ring, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Condensation Reaction: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with 5-fluoropyrimidine in the presence of a base such as sodium hydride.

    Cyclization: The resulting intermediate is then subjected to cyclization using azetidine-3-carboxylic acid under acidic conditions to form the azetidine ring.

    Amidation: The final step involves the amidation of the azetidine derivative with N-methyloxane-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms and pyrimidine ring play a crucial role in binding to enzymes and receptors, leading to inhibition or activation of biological pathways. This compound may inhibit key enzymes involved in disease progression, thereby exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide is unique due to its specific structural features, including the presence of both fluorine atoms and the azetidine ring. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2/c1-25(20(27)14-6-8-28-9-7-14)16-10-26(11-16)19-17(22)18(23-12-24-19)13-2-4-15(21)5-3-13/h2-5,12,14,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEVFBAEMMGKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)F)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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